

A Comprehensive Technical Guide to 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine

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Compound of Interest

Compound Name: 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine**, a key chemical intermediate in the pharmaceutical industry. The document details its chemical identifiers, physical and chemical properties, synthesis protocols, and its pivotal role in the production of proton pump inhibitors.

Chemical Identifiers and Properties

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine is most commonly handled and referenced in its hydrochloride salt form due to its greater stability. Below is a summary of the key identifiers and properties for both the base compound and its hydrochloride salt.

Table 1: Chemical Identifiers

Identifier	2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine	2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
CAS Number	84006-10-0[1]	86604-75-3[2]
PubChem CID	819992[1]	11694258[2]
IUPAC Name	2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine[1]	2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine;hydrochloride
Molecular Formula	C ₉ H ₁₂ ClNO[1]	C ₉ H ₁₃ Cl ₂ NO[2]
InChI	InChI=1S/C9H12ClNO/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4H2,1-3H3[1]	InChI=1S/C9H12ClNO.ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;/h5H,4H2,1-3H3;1H
InChIKey	SRKVJDYNPSMHJM-UHFFFAOYSA-N[1]	LCJDHJOUOJSJGS-UHFFFAOYSA-N
Canonical SMILES	<chem>CC1=CN=C(C(=C1OC)C)CCl</chem> [1]	<chem>CC1=CN=C(C(=C1OC)C)CCl.Cl</chem>

Table 2: Physical and Chemical Properties

Property	2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine	2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
Molecular Weight	185.65 g/mol [1]	222.11 g/mol [2]
Appearance	-	White to off-white crystalline powder[3]
Melting Point	-	128-131 °C (lit.)[4]
Solubility	-	Soluble in water[4]

Synthesis and Experimental Protocols

The synthesis of **2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine** hydrochloride is a critical step in the manufacturing of several blockbuster drugs.^[5] Various synthetic routes have been developed, with a common pathway involving the chlorination of the precursor, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.

Experimental Protocol: Chlorination using Thionyl Chloride

This protocol describes a common laboratory-scale synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride from its hydroxymethyl precursor using thionyl chloride as the chlorinating agent.

Materials:

- 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (or 4-methoxy-3,5-dimethyl-2-pyridinemethanol)
- Thionyl chloride (SOCl_2)
- Dichloromethane (CH_2Cl_2)
- Hexanes
- Argon (or other inert gas)

Procedure:

- In a round-bottom flask under an inert argon atmosphere, dissolve 25.1 g (0.15 mol) of 4-methoxy-3,5-dimethyl-2-pyridinemethanol in 400 mL of dichloromethane.^[6]
- Prepare a solution of 18.8 g (0.158 mol) of thionyl chloride in 100 mL of dichloromethane.^[6]
- Slowly add the thionyl chloride solution dropwise to the solution of the pyridine methanol derivative at room temperature over a period of 30 minutes.^{[6][7]}

- After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30 minutes.[\[6\]](#)[\[7\]](#)
- Remove the solvent (dichloromethane) under reduced pressure.[\[6\]](#)[\[7\]](#)
- Suspend the resulting solid residue in 200 mL of hexanes and collect the solid by filtration.[\[6\]](#)[\[7\]](#)
- Wash the solid with 50 mL of hexanes and air-dry to yield the final product, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[\[6\]](#)[\[7\]](#) The reported yield for this procedure is approximately 33.3 g (100%).[\[6\]](#)[\[7\]](#)

Experimental Protocol: Chlorination using Triphosgene

An alternative method utilizes triphosgene as the chlorinating agent, which can offer advantages in terms of operational simplicity and waste reduction.[\[8\]](#)

Materials:

- 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine
- Triphosgene
- Toluene
- Methanol

Procedure:

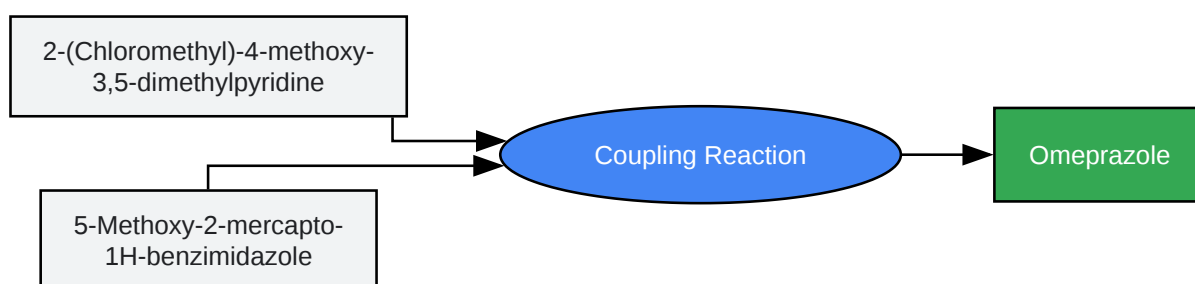
- Dissolve 80.0 g (480 mmol) of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in 370 mL of toluene in a three-necked flask.[\[8\]](#)
- Cool the solution to between 0 and 10 °C.[\[8\]](#)
- Prepare a toluene solution of triphosgene with a mass concentration of 40-50%.[\[8\]](#)
- Add the triphosgene solution dropwise to the cooled pyridine solution. The molar ratio of the hydroxymethyl pyridine to triphosgene should be approximately 1:0.35-0.37.[\[8\]](#)

- Monitor the reaction using high-performance liquid chromatography (HPLC).[8]
- Once the reaction is complete, add methanol dropwise (molar ratio of starting material to methanol of 1:0.10-0.25).[8]
- Remove acidic gases under reduced pressure.[8]
- The resulting reaction liquid is then centrifuged and dried to obtain the final product.[8] This method has a reported yield of over 96%.[8]

Role in Drug Development: The Gateway to Proton Pump Inhibitors

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is not an active pharmaceutical ingredient (API) itself. Instead, it is a crucial intermediate in the synthesis of a class of drugs known as proton pump inhibitors (PPIs).[3][5] These drugs, including the widely known omeprazole, are used to treat acid-related conditions of the stomach, such as peptic ulcers and gastroesophageal reflux disease (GERD).[5]

The synthesis of omeprazole involves the coupling of **2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine** with a benzimidazole derivative. The diagram below illustrates this key synthetic relationship.



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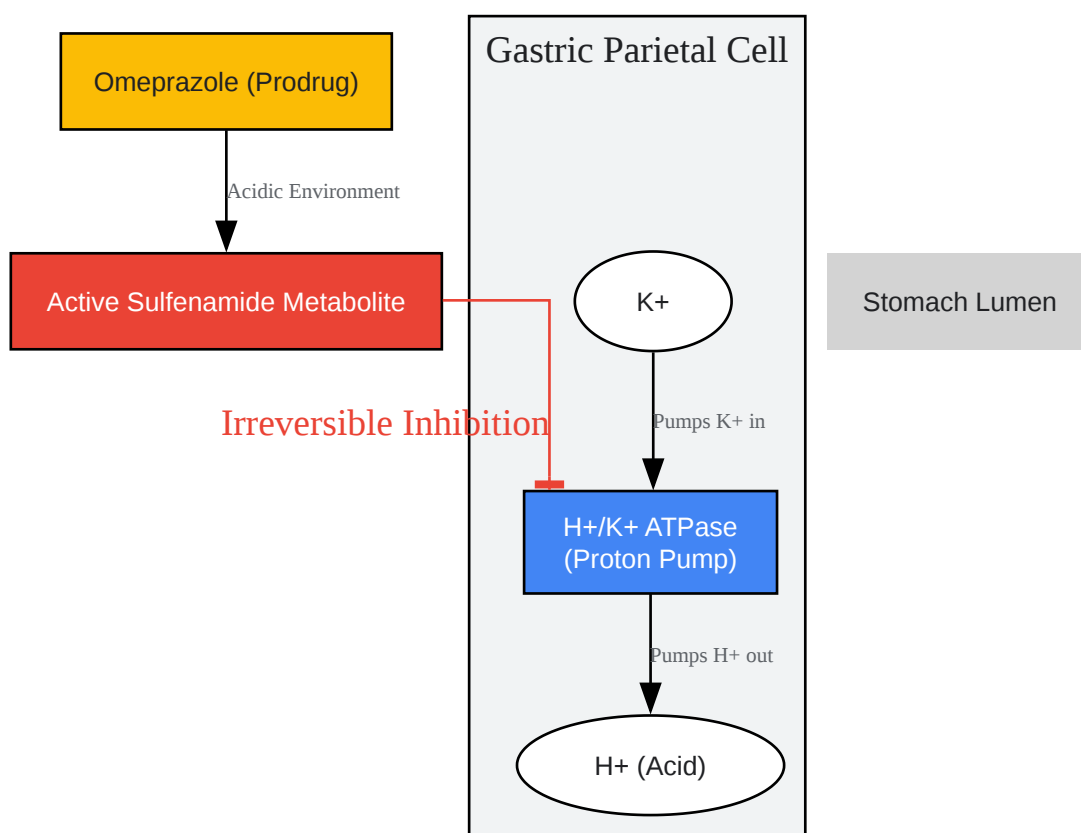
Synthesis of Omeprazole from Key Intermediates.

Mechanism of Action of Omeprazole: The Proton Pump Signaling Pathway

Omeprazole and other PPIs function by irreversibly inhibiting the H⁺/K⁺ ATPase, or "proton pump," located in the parietal cells of the stomach lining.[9][10] This enzyme is the final step in the secretion of gastric acid.[10][11]

The process begins with the oral administration of omeprazole, which is a prodrug.[9][10] It is absorbed in the small intestine and travels through the bloodstream to the parietal cells.[9] In the highly acidic environment of these cells, omeprazole is converted to its active form, a sulfenamide.[9][10] This active metabolite then forms a covalent bond with cysteine residues on the proton pump, inactivating it.[9] By blocking this pump, the secretion of hydrogen ions into the stomach is significantly reduced, leading to a decrease in gastric acidity.[9]

The following diagram illustrates the mechanism of action of omeprazole.



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